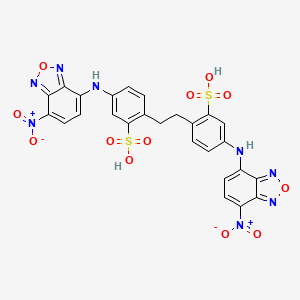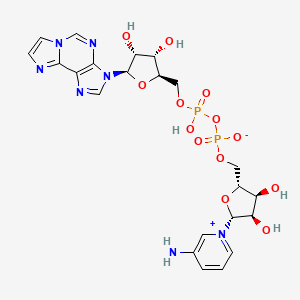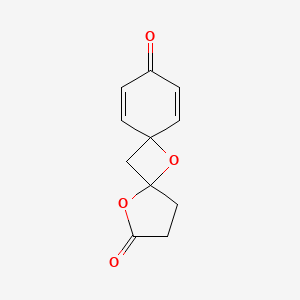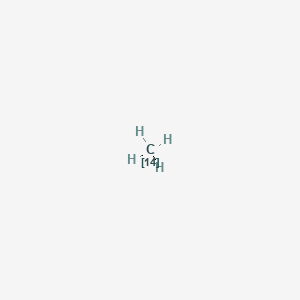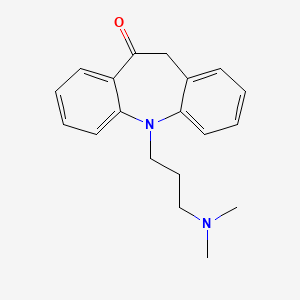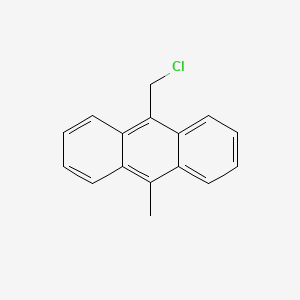
beta-Fluoroasparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Fluoroasparagine: is a fluorinated derivative of the amino acid asparagine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the beta position of the asparagine molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Fluoroasparagine typically involves the fluorination of asparagine or its derivatives. One common method is the direct fluorination of asparagine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the beta position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of biocatalysts or enzymatic processes to achieve the desired fluorination. The use of microbial fermentation and genetically engineered organisms can also be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Beta-Fluoroasparagine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form beta-fluoroaspartic acid or reduction to form this compound derivatives.
Hydrolysis: this compound can be hydrolyzed to produce beta-fluoroaspartic acid and ammonia.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Beta-Fluoroaspartic Acid: Formed through oxidation.
This compound Derivatives: Formed through reduction or substitution reactions.
Scientific Research Applications
Beta-Fluoroasparagine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and proteins. It is also employed in the study of fluorine’s effects on molecular stability and reactivity.
Biology: Incorporated into peptides to study protein folding, stability, and interactions. It is also used in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research. Its unique properties make it a candidate for drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of beta-Fluoroasparagine involves its interaction with biological molecules and enzymes. The fluorine atom’s electronegativity and size can influence the compound’s binding affinity and specificity to molecular targets. This compound can inhibit enzymes that recognize asparagine, thereby affecting metabolic pathways and cellular processes. The compound’s incorporation into peptides and proteins can also alter their structure and function, providing insights into protein dynamics and interactions.
Comparison with Similar Compounds
Beta-Fluoroalanine: Another fluorinated amino acid with similar properties but different biological activities.
Beta-Fluoroglutamine: A fluorinated derivative of glutamine with distinct applications in research and medicine.
Beta-Fluoroserine: A fluorinated serine derivative used in biochemical studies.
Uniqueness: Beta-Fluoroasparagine is unique due to its specific fluorination at the beta position, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and alter protein structures makes it valuable in various research applications. Compared to other fluorinated amino acids, this compound offers unique insights into the role of fluorine in biological systems and its potential therapeutic applications.
Properties
CAS No. |
72016-54-7 |
|---|---|
Molecular Formula |
C4H7FN2O3 |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2,4-diamino-3-fluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H2,7,8)(H,9,10) |
InChI Key |
WCDMRIWUCBOWJP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
Synonyms |
eta-fluoroasparagine dl-threo-beta-fluoroasparagine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


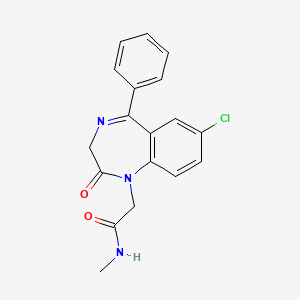
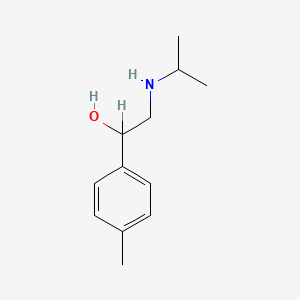
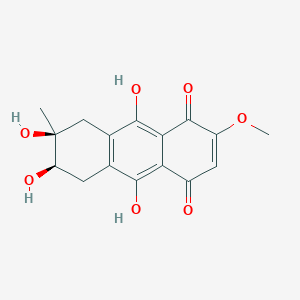
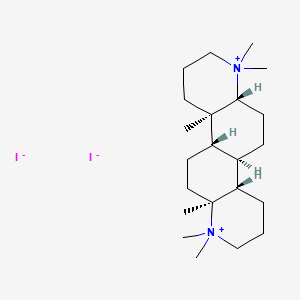
![(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1195155.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)
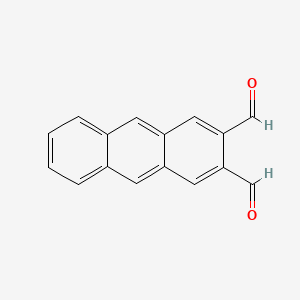
![(4bS,6aS,6bS,10aR,11aS,11bR,13S)-6a,13-dimethyl-6b-(2-oxopropyl)-3,4,4a,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1195160.png)
